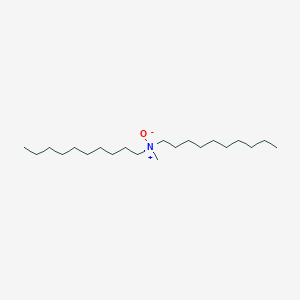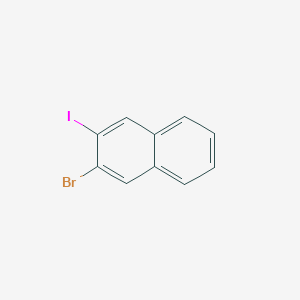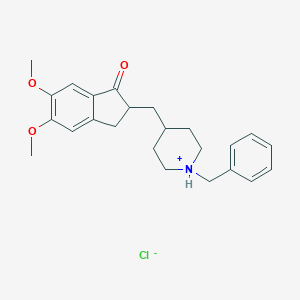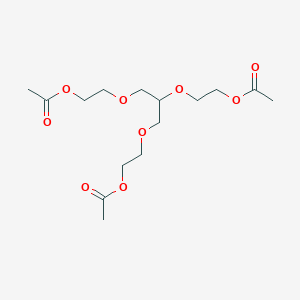
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate, also known as DRAQ5, is a fluorescent dye used in scientific research. It has become an essential tool for researchers in various fields due to its unique properties and applications.
Mécanisme D'action
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate binds to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. The binding of this compound to DNA results in a significant increase in fluorescence intensity, making it an excellent tool for visualizing DNA in cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for long-term imaging studies. However, it has been reported to cause cell cycle arrest in some cell types, which should be taken into consideration when designing experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is its ability to stain DNA in live and fixed cells, making it a versatile tool for various applications. It is also highly photostable, which allows for long-term imaging studies. However, this compound is not suitable for use in some imaging modalities, such as two-photon microscopy, due to its low two-photon excitation cross-section.
Orientations Futures
There are several future directions for the use of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate in scientific research. One area of interest is the development of new imaging techniques that can take advantage of the unique properties of this compound. Another area of interest is the use of this compound in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Additionally, there is a need for further research on the effects of this compound on cell cycle progression and viability in different cell types.
Méthodes De Synthèse
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone, followed by a condensation reaction with N-ethyl-N-methylaniline. The final step involves the reaction of the resulting product with acetic anhydride to form the acetate salt.
Applications De Recherche Scientifique
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is widely used in scientific research as a fluorescent dye for staining DNA in live and fixed cells. It is also used for flow cytometry, cell sorting, and microscopy. This compound is particularly useful in identifying apoptotic cells and has been used in cancer research to study cell death pathways.
Propriétés
Numéro CAS |
106168-50-7 |
|---|---|
Formule moléculaire |
C27H32N2O2 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C25H29N2.C2H4O2/c1-5-27(6-2)24-18-14-22(15-19-24)25(20-10-8-7-9-11-20)21-12-16-23(17-13-21)26(3)4;1-2(3)4/h7-19H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
RSJYYOXTGQHLIP-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CC(=O)[O-] |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CC(=O)[O-] |
Autres numéros CAS |
106168-50-7 |
Synonymes |
Ethanaminium, N-4-4-(dimethylamino)phenylphenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)








![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)